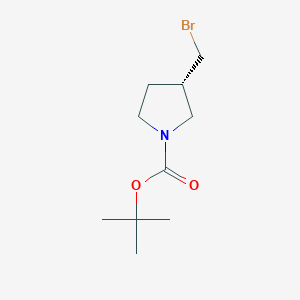
1-(2,4-Dimethylbenzoyl)piperidin-3-amine
Übersicht
Beschreibung
1-(2,4-Dimethylbenzoyl)piperidin-3-amine is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
Piperidine derivatives are synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . The synthesis of substituted piperidines is an important task in modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine consists of a piperidine ring, which is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Chemical Reactions Analysis
Piperidine, a key component of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine, is involved in various chemical reactions. It can be produced by the hydrogenation of pyridine and can also be reduced to piperidine via a modified Birch reduction using sodium in ethanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Ring-Opening Reactions
- A study by Gronowitz et al. (1994) explored amine-induced ring-opening of silylated thiophene 1,1-dioxides, a process relevant to the synthesis of complex organic compounds, including those with piperidine structures similar to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Gronowitz et al., 1994).
Stereochemistry of Nitrogen Heterocycles
- Research by Litvinenko et al. (1989) on the stereochemistry of nitrogen heterocycles, such as those related to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine, provides insights into the structural and conformational aspects of these compounds (Litvinenko et al., 1989).
Molecular Structure Investigations
- Shawish et al. (2021) conducted molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, offering insights into the molecular properties of compounds similar to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Shawish et al., 2021).
Conformational Analysis of Hindered Amides
- The study by Rauk et al. (1983) on the conformational analysis of hindered amides, including those derived from piperidine, is relevant for understanding the structural behavior of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Rauk et al., 1983).
Palladium-Catalyzed C-H Arylation
- Van Steijvoort et al. (2016) reported on the palladium-catalyzed C-H arylation of piperidine derivatives, a process potentially applicable to the modification of 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Van Steijvoort et al., 2016).
Antioxidant Potency Analysis
- Dineshkumar and Parthiban (2022) synthesized and analyzed the antioxidant potency of a piperidine derivative, providing a methodology that could be applicable to 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Dineshkumar & Parthiban, 2022).
Reactions with Amines
- Eisenthal et al. (1967) explored the reaction of piperidine with other compounds, contributing to the understanding of the chemical reactivity of piperidine-based compounds like 1-(2,4-Dimethylbenzoyl)piperidin-3-amine (Eisenthal et al., 1967).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3-aminopiperidin-1-yl)-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-6-13(11(2)8-10)14(17)16-7-3-4-12(15)9-16/h5-6,8,12H,3-4,7,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOGFKDUZPNQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylbenzoyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)






![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)




![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)
